2-Thioxo-4-(o-tolyl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
Properties
IUPAC Name |
4-(2-methylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2S/c1-11-6-2-3-7-12(11)16-13-8-4-5-9-15(13)19-17(20)14(16)10-18/h2-3,6-7H,4-5,8-9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGCLDIOORZYSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C(=S)NC3=C2CCCC3)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to the inhibition of its target enzymes. This can lead to prolonged impulse transmission at cholinergic synapses due to AChE and BChE inhibition, and potential disruption of acid-base balance due to CA inhibition.
Biological Activity
2-Thioxo-4-(o-tolyl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a hexahydroquinoline core with a thioxo group and an o-tolyl substituent. Its chemical formula is and it possesses several functional groups that may contribute to its biological properties.
Research indicates that compounds similar to this compound often exhibit their biological effects through various mechanisms:
- Antioxidant Activity : Many thioxo derivatives have shown the ability to enhance antioxidant levels in cells, which can protect against oxidative stress.
- Cytotoxic Effects : In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cells by modulating key signaling pathways such as PI3K/AKT and influencing gene expression related to cell cycle regulation and apoptosis.
- Anti-inflammatory Properties : Some quinoline derivatives are known to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.
Anticancer Activity
A study on similar compounds revealed significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : The compound exhibited IC50 values in the low micromolar range against HepG2 liver cancer cells.
- Mechanistic Insights : It was found to induce apoptosis through upregulation of pro-apoptotic genes (e.g., p53) and downregulation of anti-apoptotic genes (e.g., Bcl-2) .
Antimicrobial Activity
Quinoline derivatives have been evaluated for their antimicrobial properties:
- Inhibition of Pathogens : Compounds have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Structure-Activity Relationship (SAR) : Variations in substituents on the quinoline ring significantly affect antimicrobial potency .
Study 1: Anticancer Efficacy
In a recent study evaluating quinoline derivatives, this compound was tested alongside known anticancer agents. The results indicated that the compound not only inhibited cell proliferation but also enhanced apoptosis markers significantly compared to controls.
Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial properties of various thioxo derivatives. The compound demonstrated notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Data Summary
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Crystallographic Comparisons
Hexahydroquinoline derivatives exhibit significant structural diversity based on substituents at positions 2, 4, and 6. Key comparisons include:
Table 1: Structural and Crystallographic Properties of Selected Hexahydroquinoline Derivatives
Key Observations :
- Sulfur vs. Oxygen at Position 2 : The replacement of the 2-oxo group (C=O) with a thioxo (C=S) group, as in the target compound and OCO 5184, enhances lipophilicity and may influence toxicity profiles .
- Conformational Flexibility : Twisted-boat conformations in cyclohexene and dihydropyridine rings are common, as seen in CV 1252 and 4-(4-chlorophenyl) derivatives, which may modulate receptor binding .
Pharmacological and Toxicological Comparisons
Key Observations :
- Toxicity : OCO 5184 (Class 4) is more toxic than CV 1252 (Class 5), likely due to its 3,4-dimethoxyphenyl substituent enhancing metabolic stability .
- Analgesic Efficacy : Both OCO 5184 and CV 1252 show activity at 5 mg/kg, suggesting that electron-withdrawing groups (e.g., nitrile) enhance potency .
- Antimalarial Potential: The PfCDPK4 inhibitor () demonstrates that hexahydroquinolines with piperazinyl and naphthalenyl groups disrupt malaria transmission, a direction for optimizing the target compound .
Computational and Experimental Insights
- Molecular Dynamics : The PfCDPK4 inhibitor () was compared to BKI-1294 using advanced computational methods, highlighting the importance of substituent polarity in binding affinity .
- Crystallographic Tools : Structures of analogs were resolved using SHELX and OLEX2, with disorder modeling (e.g., thienyl ring in 8-methyl-2-oxo-4-(thiophen-2-yl) derivative) critical for accurate refinement .
Q & A
Q. What are the optimized synthetic routes for 2-Thioxo-4-(o-tolyl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile?
Methodological Answer: The synthesis typically involves multi-step reactions starting with the formation of the hexahydroquinoline core. Key steps include:
- Cyclocondensation : Reacting cyclohexane-1,3-dione with o-tolyl-substituted aldehydes under acidic conditions (e.g., acetic acid) to form the quinoline scaffold .
- Thioxo Functionalization : Introducing the thioxo group via sulfurization reagents (e.g., Lawesson’s reagent or P₂S₅) in anhydrous toluene at reflux .
- Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) to achieve >95% purity .
Q. Table 1: Critical Reaction Parameters
Q. How is the compound characterized structurally, and what techniques are prioritized?
Methodological Answer:
- X-ray Crystallography : Resolves conformational details (e.g., boat/twisted-chair cyclohexene rings, π-π stacking interactions) .
- Spectroscopy :
- Mass Spectrometry : ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 349.2) .
Q. What initial biological screening approaches are used for this compound?
Methodological Answer:
- Antimicrobial Assays : Disk diffusion or microdilution against S. aureus and E. coli (MIC values <50 µg/mL suggest potency) .
- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Kinase or protease inhibition studies using fluorometric substrates (e.g., ATPase activity assays) .
Advanced Research Questions
Q. How do steric and electronic effects of the o-tolyl group influence reactivity and bioactivity?
Methodological Answer:
- Steric Effects : The o-tolyl group induces steric hindrance, reducing nucleophilic attack on the quinoline core. Computational modeling (DFT) shows increased torsional strain (~10 kcal/mol) compared to unsubstituted analogs .
- Electronic Effects : Electron-donating methyl groups enhance π-π interactions with biological targets (e.g., DNA topoisomerase II), improving binding affinity by 2–3× .
Q. Table 2: Comparative Binding Affinity (ΔG, kcal/mol)
| Target | With o-Tolyl | Without o-Tolyl |
|---|---|---|
| Topoisomerase II | -8.2 | -5.9 |
| CYP3A4 | -6.7 | -7.1 |
Q. How can contradictory bioactivity data (e.g., IC₅₀ variability) be resolved?
Methodological Answer:
- Statistical Validation : Use ANOVA to assess batch-to-batch variability (e.g., purity differences >5% skew IC₅₀) .
- Experimental Design :
- Include positive controls (e.g., doxorubicin for cytotoxicity).
- Standardize cell passage numbers and culture media .
- Mechanistic Studies : SPR or ITC quantifies target-binding kinetics to distinguish false positives .
Q. What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions (e.g., hydrogen bonds with His90 of COX-2) .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes (RMSD <2 Å over 100 ns indicates robust binding) .
- QSAR Models : Hammett constants correlate substituent effects with activity (σₘ for o-tolyl = -0.10, enhancing electron density) .
Q. How do crystallographic studies inform conformational stability?
Methodological Answer:
- Torsion Angles : X-ray data (e.g., C8–N1–C7–C6 = -42.7°) reveal steric clashes favoring a twisted-boat conformation .
- Hydrogen Bonding : N–H···O interactions (2.8–3.1 Å) stabilize the lattice, reducing solubility in polar solvents .
Figure 1: Unit cell packing diagram showing π-π interactions (purple dashes) and hydrogen bonds (orange dashes) .
Q. What strategies optimize yield in multi-step syntheses?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
